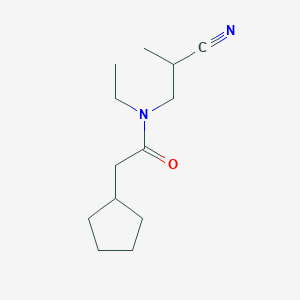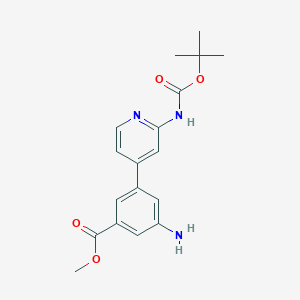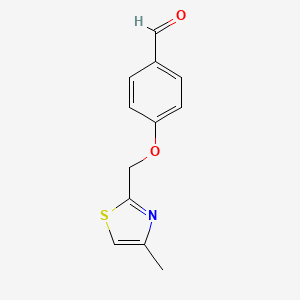![molecular formula C6H7IO2 B14899215 (1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[310]hexan-2-one is a bicyclic compound featuring an iodomethyl group and an oxabicyclohexanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable epoxide with iodine in the presence of a base, leading to the formation of the iodomethyl group. The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxabicyclohexanone core can lead to the formation of different bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of more complex bicyclic structures.
Aplicaciones Científicas De Investigación
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function. The molecular targets and pathways involved can vary, but common mechanisms include covalent modification of active sites or allosteric regulation of protein function.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,5R)-1-(Bromomethyl)-3-oxabicyclo[3.1.0]hexan-2-one
- (1R,5R)-1-(Chloromethyl)-3-oxabicyclo[3.1.0]hexan-2-one
- (1R,5R)-1-(Fluoromethyl)-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one is unique due to the presence of the iodomethyl group, which can undergo specific reactions not possible with other halomethyl derivatives. This makes it a valuable compound for the synthesis of novel molecules and for studying specific chemical and biological processes.
Propiedades
Fórmula molecular |
C6H7IO2 |
|---|---|
Peso molecular |
238.02 g/mol |
Nombre IUPAC |
(1R,5R)-1-(iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H7IO2/c7-3-6-1-4(6)2-9-5(6)8/h4H,1-3H2/t4-,6+/m0/s1 |
Clave InChI |
LYRPLZJIZVJNLF-UJURSFKZSA-N |
SMILES isomérico |
C1[C@@H]2[C@]1(C(=O)OC2)CI |
SMILES canónico |
C1C2C1(C(=O)OC2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
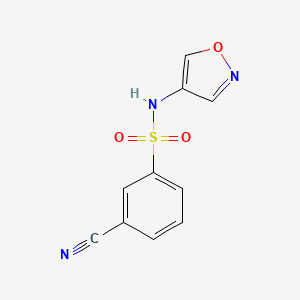
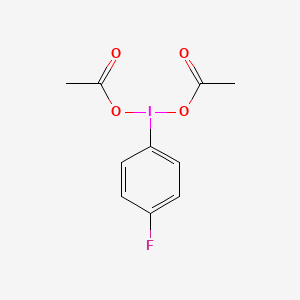
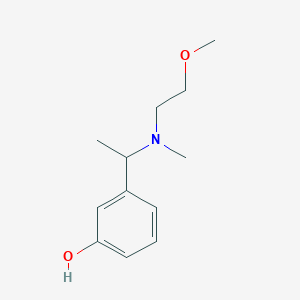
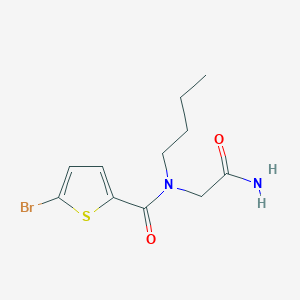
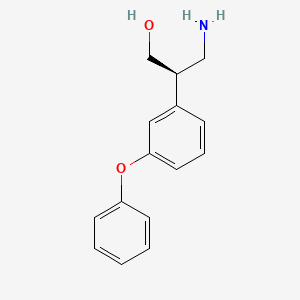
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
